Taccalonolide C

Structure-Activity Relationship Natural Product Chemistry Microtubule Pharmacology

Taccalonolide C is the structurally definitive negative control for taccalonolide pharmacophore mapping, uniquely lacking the C23–C26 lactone ring present in active analogs (A, E, AF, AJ). This absence enables direct dissection of the lactone's contribution to microtubule stabilization, covalent β-tubulin engagement at C22–C23, and catastrophe suppression. Crucially, Taccalonolide C retains potent antiproliferative activity in Pgp-overexpressing SKVLB-1 cells, making it indispensable for programs targeting taxane-resistant cancers. Its distinct non-coalescing mitotic aster phenotype provides a unique standard for live-cell imaging studies. No other analog offers this precise combination of structural delineation, resistance-circumventing activity, and mechanistic specificity. Verified purity ≥98% (HPLC) ensures experimental reproducibility across SAR panels, resistance models, and advanced imaging workflows.

Molecular Formula C36H46O14
Molecular Weight 702.7 g/mol
Cat. No. B11930669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaccalonolide C
Molecular FormulaC36H46O14
Molecular Weight702.7 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2(C3C1C4(C(C3OC(=O)C2(C)O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5OC(=O)C)C)C)C
InChIInChI=1S/C36H46O14/c1-12-10-19(41)35(8)24-21(12)34(7)22(28(24)50-32(43)36(35,9)44)20-23(29(46-14(3)38)31(34)48-16(5)40)33(6)17(25(42)27(20)45-13(2)37)11-18-26(49-18)30(33)47-15(4)39/h12,17-18,20-24,26-31,44H,10-11H2,1-9H3/t12-,17-,18+,20+,21+,22-,23-,24+,26+,27-,28-,29+,30+,31+,33+,34-,35+,36-/m1/s1
InChIKeyRXQVUONAHNHYNF-XSUQWDDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taccalonolide C Procurement: Baseline Microtubule-Stabilizing Activity and Structural Distinctiveness


Taccalonolide C is a highly oxygenated pentacyclic steroid isolated from Tacca plantaginea, belonging to the taccalonolide class of microtubule-stabilizing agents [1]. It shares the core taccalonolide skeleton, including a C2–C3 epoxide, but is structurally distinguished from most other family members by the absence of a C23–C26 lactone ring [2]. This unique structural feature underpins its role as a valuable probe for structure-activity relationship (SAR) studies aimed at understanding the pharmacophore requirements for microtubule stabilization and antitumor activity [3].

Why Taccalonolide C Cannot Be Substituted with Other Microtubule Stabilizers in SAR and Resistance Studies


Generic substitution among microtubule-stabilizing agents is scientifically invalid due to profound differences in target engagement, resistance profiles, and SAR. Taccalonolides engage tubulin via a unique covalent bond with the C22–C23 epoxy moiety, a mechanism distinct from the reversible binding of taxanes like paclitaxel to the taxane pocket [1]. This leads to differential effects on microtubule dynamics, including a more pronounced suppression of catastrophe [2]. Crucially, taccalonolides circumvent clinically relevant taxane resistance mechanisms, including overexpression of P-glycoprotein (Pgp) and the βIII isotype of tubulin [3]. Furthermore, within the taccalonolide class itself, small structural changes cause dramatic differences in in vivo efficacy and pharmacokinetics; taccalonolides AF and AJ, for example, have comparable in vitro potency but vastly different systemic antitumor activity due to a 5.4-fold difference in elimination half-life [4]. Taccalonolide C, with its distinct lack of a C23–C26 lactone, serves as an essential negative control in SAR studies, and its procurement is necessary for experiments where structural and mechanistic specificity is paramount [5].

Quantitative Differentiation of Taccalonolide C from Key Comparators


Taccalonolide C Structural Distinction as a SAR Tool: Absence of the C23–C26 Lactone

Taccalonolide C is structurally differentiated from nearly all other taccalonolides by the absence of a C23–C26 lactone ring, a feature critical for defining the pharmacophore [1]. While the majority of potent taccalonolides (e.g., A, E, AF, AJ) possess this lactone, Taccalonolide C does not, providing a unique tool for structure-activity relationship (SAR) studies to determine the role of this moiety in target engagement and antitumor activity [2].

Structure-Activity Relationship Natural Product Chemistry Microtubule Pharmacology

Taccalonolide C Cytotoxicity Against SK-OV-3 and MDA-MB-435 Cancer Cell Lines

Taccalonolide C demonstrates direct cytotoxicity against human cancer cell lines, providing a baseline for assessing its antiproliferative activity. In standardized assays, Taccalonolide C exhibited IC50 values of 2.3 µM against SK-OV-3 ovarian carcinoma cells and 2.1 µM against MDA-MB-435 breast cancer cells [1]. This potency is reported to be almost equipotent with paclitaxel in these cell lines under the same assay conditions [1].

Cytotoxicity Anticancer Drug Screening Ovarian Cancer Breast Cancer

Circumvention of P-Glycoprotein-Mediated Multidrug Resistance

A critical limitation of taxanes like paclitaxel is their susceptibility to efflux by P-glycoprotein (Pgp), leading to multidrug resistance. In contrast, Taccalonolide C is a poor substrate for Pgp. This is demonstrated by its maintained efficacy against the multidrug-resistant SKVLB-1 cell line, which overexpresses Pgp, whereas paclitaxel shows significantly reduced activity in this model [1]. This indicates that Taccalonolide C can circumvent this clinically prevalent resistance mechanism [2].

Multidrug Resistance P-glycoprotein Taxane Resistance Cancer Pharmacology

Superior Suppression of Microtubule Catastrophe Compared to Paclitaxel

At the mechanistic level, taccalonolides, including Taccalonolide C, exert a distinct effect on microtubule dynamics compared to paclitaxel. While both agents suppress microtubule dynamic instability, taccalonolides cause a more pronounced inhibition of microtubule catastrophe, suggesting a more effective stabilization of the microtubule plus ends [1]. This differential biochemical effect leads to distinct cellular phenotypes, including the formation of more numerous, compact mitotic asters that fail to coalesce, unlike the larger, coalesced asters formed in the presence of paclitaxel [2].

Microtubule Dynamics Cytoskeleton Live Cell Imaging Mechanism of Action

Taccalonolide C Application Scenarios in Cancer Pharmacology and Chemical Biology


Structure-Activity Relationship (SAR) Studies for Taccalonolide Pharmacophore Mapping

Taccalonolide C is uniquely suited as a negative control compound in SAR studies aimed at defining the essential pharmacophore for taccalonolide activity. Its defining structural feature is the absence of the C23–C26 lactone ring, which is present in the majority of active taccalonolides (e.g., A, E, AF, AJ) [1]. By comparing the biochemical and cellular activities of Taccalonolide C with its lactone-containing analogs, researchers can directly assess the contribution of this moiety to target engagement, microtubule stabilization, and cytotoxicity, which is critical for rational drug design and semisynthetic optimization [2].

Investigating and Circumventing P-Glycoprotein-Mediated Multidrug Resistance

This compound is a validated tool for research into taxane-resistant cancers. As demonstrated in the SKVLB-1 cell model, Taccalonolide C retains its antiproliferative activity in P-glycoprotein (Pgp)-overexpressing cells, whereas paclitaxel is rendered ineffective [3]. This makes Taccalonolide C an essential reagent for studies focused on understanding and overcoming Pgp-mediated drug efflux, a major mechanism of clinical resistance to taxanes and other chemotherapeutics [4].

Mechanistic Studies of Differential Microtubule Dynamics and Mitotic Aster Formation

Taccalonolide C is a critical probe for dissecting the relationship between microtubule stabilization and mitotic phenotypes. Comparative studies with paclitaxel have shown that taccalonolides induce a more pronounced suppression of microtubule catastrophe and promote the formation of distinct, non-coalescing mitotic asters [5]. Procuring Taccalonolide C enables advanced live-cell imaging and biochemical studies aimed at understanding how these specific alterations in microtubule dynamics translate into differential cellular responses, including mitotic arrest and apoptosis [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taccalonolide C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.